

Comparative Analysis of Gene Expression Profiles: JPS016 vs. JPS014

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Compound of Interest

Compound Name: JPS016
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This guide provides a detailed comparison of the gene expression profiles and cellular effects of two distinct proteolysis-targeting chimeras (PROTACs), **JPS016** and JPS014. Both molecules are designed to induce the degradation of Class I histone deacetylases (HDACs), which are critical regulators of gene expression and are implicated in cancer. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

JPS016 and JPS014 are benzamide-based PROTACs that recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to target Class I HDACs (HDAC1, HDAC2, and HDAC3) for degradation.[1][2][3][4] By removing these enzymes rather than simply inhibiting them, these PROTACs offer a novel therapeutic modality. The following sections provide a comprehensive comparison of their effects on gene expression, signaling pathways, and cell viability in HCT116 colon cancer cells.

Quantitative Performance Metrics

The efficacy of **JPS016** and JPS014 has been quantified through various metrics, including their ability to degrade target proteins (DC50 and Dmax), inhibit HDAC activity (IC50), and impact cell viability (EC50).

| Compound | Target(s) | DC50 (μM) for HDAC1 | Dmax (%) for HDAC1 | DC50 (μM) for HDAC3 | Dmax (%) for HDAC3 | EC50 (μM) | E3 Ligase Ligand |
|----------|---------------------|---------------------|--------------------|---------------------|--------------------|---------------|------------------|
| JPS016 | HDAC1, HDAC2, HDAC3 | 0.55 ± 0.18 | ~80% (estimated) | 0.53 ± 0.13 | ~65% (estimated) | 5.2 ± 0.6 | VHL |
| JPS014 | HDAC1, HDAC3 | 0.91 ± 0.02 | Not Specified | Not Specified | Not Specified | Not Specified | VHL |

| Compound | IC50 (μM) for HDAC1-CoREST-LSD1 | IC50 (μM) for HDAC2-CoREST-LSD1 | IC50 (μM) for HDAC3-SMRT |
|----------|---------------------------------|---------------------------------|--------------------------|
| JPS016 | 0.570 | 0.820 | 0.380 |
| JPS014 | Submicromolar | Submicromolar | Submicromolar |

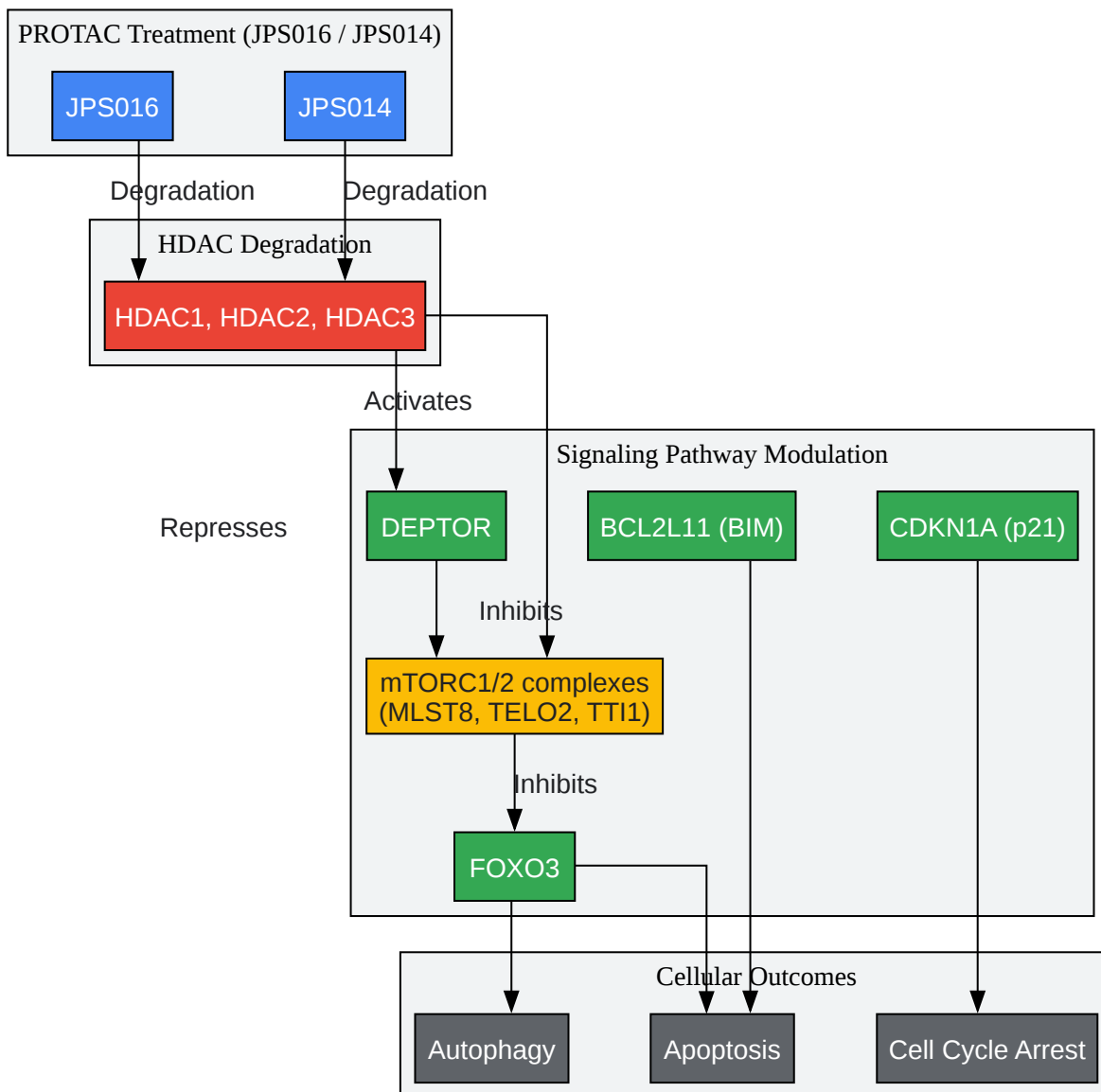
Gene Expression Profiling

Treatment with **JPS016** and JPS014 leads to significant changes in the transcriptome of HCT116 cells. **JPS016**, being a more potent HDAC1/2 degrader, induces a greater number of differentially expressed genes (DEGs).^[5]

| Compound | Total Differentially Expressed Genes (DEGs) | Upregulated DEGs | Downregulated DEGs |
|----------|---|---------------------|---------------------|
| JPS016 | 3941 ^{[6][7]} | 2464 ^[5] | 1477 ^[5] |
| JPS014 | Increased number of DEGs compared to parent compound ^[5] | Not Specified | Not Specified |

Impact on Signaling Pathways

A key signaling pathway affected by both **JPS016** and JPS014 is the mTOR pathway. Treatment with these PROTACs leads to the downregulation of components of both mTORC1 and mTORC2 complexes.[6][7] This, in turn, is associated with an increase in the FOXO3 transcription factor and its downstream targets that regulate autophagy and apoptosis.[6][7] Furthermore, an upregulation of the cell cycle inhibitor CDKN1A (p21) and the pro-apoptotic protein BCL2L11 (BIM) is observed.[6][7]



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Caption: Signaling pathway affected by **JPS016** and JPS014 treatment.

Experimental Protocols

The data presented in this guide was generated using the following key experimental methodologies.

RNA Sequencing Workflow

To determine the differential gene expression profiles, HCT116 cells were treated with the respective PROTACs, followed by RNA isolation, library preparation, and sequencing.



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Caption: High-level workflow for RNA sequencing analysis.

Detailed Protocol:

- Cell Treatment: HCT116 cells were treated with 10 μ M of VHL-based PROTACs (including JPS014 and **JPS016**) for 24 hours.[6]
- RNA Isolation: Total RNA was isolated from the treated cells using a Trireagent-based RNA miniprep kit.[7]
- Quality Control: The quality and quantity of the isolated RNA were assessed using an Agilent Bioanalyzer.[7]
- Library Preparation and Sequencing: mRNA library preparation with polyA enrichment and subsequent sequencing were performed by Novogene. A read depth of 20 million was used with the NovaSeq 6000 PE150 platform.[7]
- Bioinformatics Analysis: The sequencing data was analyzed to identify differentially expressed genes.[7]

Western Blotting for HDAC Degradation

This protocol was used to quantify the levels of HDAC proteins following PROTAC treatment.

- Cell Lysis: HCT116 cells were treated with varying concentrations of PROTACs for 24 hours. The cells were then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
- Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.[1]
- Gel Electrophoresis and Transfer: Equal amounts of protein were loaded onto a 4-12% Bis-Tris polyacrylamide gel for electrophoresis and subsequently transferred to a membrane.[1]
- Antibody Incubation and Imaging: The membranes were incubated with specific primary antibodies for HDAC1, HDAC2, and HDAC3, followed by secondary antibodies. The protein bands were visualized using a LICOR Odyssey imaging system.[6]

Cell Viability and Apoptosis Assays

Flow cytometry was employed to assess the effects of the PROTACs on the cell cycle and to quantify apoptosis.

- Cell Preparation: HCT116 cells were treated with the PROTACs for 24 hours.[6]
- Fixation: The cells were harvested and fixed in 70% ethanol at -20°C for 24 hours.[7]
- Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.[7]
- Flow Cytometry: The stained cells were analyzed on a BD Canto II flow cytometer to determine the cell cycle distribution and the percentage of cells in the sub-G1 phase, which is indicative of apoptosis.[7]

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